An In-depth Technical Guide to the Physical Properties of Methyl α-D-xylopyranoside
An In-depth Technical Guide to the Physical Properties of Methyl α-D-xylopyranoside
This guide provides a comprehensive overview of the key physical properties of Methyl α-D-xylopyranoside, a monosaccharide derivative of significant interest in biochemical research and pharmaceutical development. The following sections detail its fundamental physicochemical characteristics, standardized protocols for their determination, and the scientific rationale underpinning these experimental methodologies. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work.
Introduction to Methyl α-D-xylopyranoside
Methyl α-D-xylopyranoside (CAS No. 91-09-8) is a glycoside in which the anomeric hydroxyl group of the D-xylopyranose ring is replaced with a methoxy group. This structural modification locks the anomeric carbon in the alpha configuration, preventing mutarotation and providing a stable, well-defined chemical entity for experimental use. Its utility spans various fields, including as a biochemical probe for studying carbohydrate-active enzymes, a synthetic building block in medicinal chemistry, and an excipient in pharmaceutical formulations.[1] A precise understanding of its physical properties is paramount for its effective application, ensuring reproducibility and accuracy in research and development settings.
Core Physical and Chemical Properties
The physical characteristics of a compound dictate its behavior in various environments and are critical for handling, formulation, and experimental design. Methyl α-D-xylopyranoside is typically a white to off-white crystalline solid under standard laboratory conditions.[2]
Table 1: Summary of Physical Properties of Methyl α-D-xylopyranoside
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [2] |
| Molecular Formula | C₆H₁₂O₅ | [3] |
| Molecular Weight | 164.16 g/mol | [3] |
| Melting Point | 91 °C | [2] |
| Boiling Point | 314.0 ± 42.0 °C (Predicted) | [2] |
| Solubility in Water | Soluble | [2] |
| Specific Optical Rotation | +154° (c=10 in Water) | [4] |
Structural Confirmation and Spectroscopic Analysis
Beyond the fundamental physical properties, spectroscopic analysis is crucial for confirming the identity and purity of Methyl α-D-xylopyranoside.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Methyl α-D-xylopyranoside, ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule, confirming the presence of the methyl group and the stereochemistry of the xylopyranose ring.[5][6][7] The anomeric proton (H-1) in the α-configuration typically appears at a characteristic chemical shift with a specific coupling constant, distinguishing it from the β-anomer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of Methyl α-D-xylopyranoside will exhibit characteristic absorption bands corresponding to O-H stretching of the hydroxyl groups, C-H stretching of the alkyl and methoxy groups, and C-O stretching vibrations within the pyranose ring and glycosidic bond.[8][9] This technique is particularly useful for confirming the presence of key functional groups and for quality control purposes.[10]
Experimental Protocols for Physical Property Determination
The following protocols are standardized methods for determining the key physical properties of Methyl α-D-xylopyranoside. The rationale behind the choice of each method is to ensure accuracy, reproducibility, and validation of the results.
Determination of Melting Point using Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate and reproducible method for determining the melting point of a crystalline solid.[11][12] It measures the heat flow required to raise the temperature of a sample compared to a reference. The melting point is observed as an endothermic peak on the DSC thermogram, providing a precise value and an indication of purity. A sharp peak signifies a pure compound, while a broad peak suggests the presence of impurities.[13]
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of dry Methyl α-D-xylopyranoside into a clean aluminum DSC pan.[14]
-
Encapsulation: Hermetically seal the pan with a lid using a sample press. Prepare an empty, sealed pan to serve as a reference.[14]
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature above the expected melting point (e.g., 120 °C).[15]
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak temperature of the endothermic event.[16]
Determination of Aqueous Solubility (Gravimetric Method)
Rationale: The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[3] It involves creating a saturated solution, separating the undissolved solid, and quantifying its mass. This method is particularly suitable for compounds with moderate to high solubility.
Protocol:
-
Sample Preparation: Add an excess amount of Methyl α-D-xylopyranoside to a known volume of deionized water (e.g., 10 mL) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer can be used for this purpose.[17]
-
Separation: Allow the undissolved solid to settle. Carefully filter the supernatant through a pre-weighed filter paper to separate the saturated solution from the excess solid.
-
Drying and Weighing: Dry the filter paper with the undissolved solid in an oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.
-
Calculation: The amount of dissolved solid is the initial mass minus the mass of the undissolved solid. Solubility is then expressed as g/L or mol/L.
Measurement of Specific Optical Rotation using Polarimetry
Rationale: Optical rotation is a fundamental property of chiral molecules like Methyl α-D-xylopyranoside. A polarimeter measures the angle to which a plane of polarized light is rotated when passed through a solution of the compound.[18][19] The specific rotation is a standardized value that is dependent on the concentration, path length, temperature, and wavelength of light used, allowing for consistent reporting and comparison.
Protocol:
-
Solution Preparation: Accurately prepare a solution of Methyl α-D-xylopyranoside in deionized water at a known concentration (e.g., 10 g/100 mL, which is c=10).[4]
-
Instrument Calibration: Calibrate the polarimeter using a blank solution (deionized water) to set the zero point.[20]
-
Sample Measurement:
-
Rinse the polarimeter cell with the prepared sample solution.
-
Fill the cell with the solution, ensuring no air bubbles are present in the light path.[20]
-
Place the cell in the polarimeter and allow the temperature to stabilize (e.g., 20 °C).
-
-
Data Acquisition: Measure the observed angle of rotation. Take multiple readings and calculate the average.[21]
-
Calculation of Specific Rotation: Use the following formula: [α]ᵀλ = α / (l × c) Where:
-
[α]ᵀλ is the specific rotation at temperature T and wavelength λ (typically the sodium D-line, 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a sample of Methyl α-D-xylopyranoside.
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